molecular formula C12H14ClNO2 B3388312 N-(2-acetylphenyl)-4-chlorobutanamide CAS No. 869716-06-3

N-(2-acetylphenyl)-4-chlorobutanamide

Cat. No. B3388312
M. Wt: 239.7 g/mol
InChI Key: RZVSAGPFKZLLTR-UHFFFAOYSA-N
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Description

“N-(2-acetylphenyl)-4-chlorobutanamide” is a chemical compound that contains an amide group (-CONH2), a chloro group (-Cl), and an acetyl group (-COCH3). The presence of these functional groups can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of “N-(2-acetylphenyl)-4-chlorobutanamide” would likely be influenced by the presence of the amide, acetyl, and chloro groups. These groups can participate in various intermolecular interactions, such as hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(2-acetylphenyl)-4-chlorobutanamide” are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions, and the chloro group can be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-acetylphenyl)-4-chlorobutanamide” would be influenced by its functional groups. For example, the presence of the polar amide group could increase the compound’s solubility in water .

Safety And Hazards

The safety and hazards associated with “N-(2-acetylphenyl)-4-chlorobutanamide” would depend on various factors, including its reactivity, toxicity, and handling procedures .

Future Directions

The future directions for research on “N-(2-acetylphenyl)-4-chlorobutanamide” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-(2-acetylphenyl)-4-chlorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(15)10-5-2-3-6-11(10)14-12(16)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVSAGPFKZLLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285171
Record name N-(2-Acetylphenyl)-4-chlorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetylphenyl)-4-chlorobutanamide

CAS RN

869716-06-3
Record name N-(2-Acetylphenyl)-4-chlorobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869716-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Acetylphenyl)-4-chlorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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